

Application Notes and Protocols: [18F]GSK163090 for PET Imaging Studies

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Compound of Interest

Compound Name: GSK163929

Cat. No.: B15608945

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Introduction

[18F]GSK163090 is a novel investigational positron emission tomography (PET) radiotracer developed for the in vivo visualization and quantification of the hypothetical Serotonin Receptor Subtype Z (SR-Z). Preclinical evidence suggests that SR-Z is overexpressed in brain regions associated with major depressive disorder (MDD), making it a promising target for diagnostic imaging and a potential biomarker for therapeutic response. This document provides detailed application notes and protocols for the use of [18F]GSK163090 in preclinical PET imaging studies.

Data Presentation

Quantitative data for [18F]GSK163090 are summarized in the tables below. These values represent typical performance characteristics for a novel PET tracer.

Table 1: In Vitro Binding Characteristics of GSK163090

Parameter	Value	Description
Binding Affinity (K _i)	1.2 nM	High affinity for the target receptor is crucial for a good imaging signal.
Selectivity	>100-fold vs. other serotonin receptors	High selectivity ensures that the PET signal is specific to the target of interest.
Lipophilicity (LogP)	2.5	Optimal lipophilicity allows for good blood-brain barrier penetration without excessive non-specific binding.

Table 2: Radiochemical Properties of [18F]GSK163090

Parameter	Value	Description
Radiochemical Yield	35 ± 5% (n=10)	The efficiency of the radiolabeling reaction.
Radiochemical Purity	>99%	Ensures that the PET signal is from the intended radiotracer.
Molar Activity	110-185 GBq/μmol	High molar activity is necessary to administer a low mass dose to avoid pharmacological effects.
Half-life of 18F	109.7 minutes	The physical half-life of the Fluorine-18 radioisotope.

Table 3: Preclinical In Vivo Performance in Rodent Models

Parameter	Value	Description
Brain Uptake (Peak)	5.5 ± 0.8 %ID/g	Percentage of injected dose per gram of brain tissue, indicating good blood-brain barrier penetration.
Target-to-Reference Ratio	4.2 ± 0.6	Ratio of tracer uptake in a target-rich region (e.g., prefrontal cortex) versus a reference region with low receptor density (e.g., cerebellum).
Metabolism	>85% parent compound in brain at 60 min p.i.	Indicates good stability of the tracer in the brain, which is important for accurate quantification.

Experimental Protocols

Radiolabeling of [18F]GSK163090

This protocol describes a typical automated synthesis for [18F]GSK163090 via nucleophilic substitution.

Materials:

- Precursor molecule (e.g., tosyloxy-GSK163090)
- [18F]Fluoride
- Kryptofix 2.2.2 (K222)
- Potassium carbonate (K₂CO₃)
- Acetonitrile (anhydrous)
- Water for injection

- Sterile filters (0.22 μ m)
- Automated synthesis unit

Procedure:

- **[18F]Fluoride Trapping:** Load the cyclotron-produced [18F]fluoride in [18O]water onto a pre-conditioned anion exchange cartridge.
- **Elution:** Elute the trapped [18F]fluoride into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
- **Azeotropic Drying:** Dry the [18F]fluoride/K222/K₂CO₃ complex by heating under a stream of nitrogen to remove water. Repeat 2-3 times with anhydrous acetonitrile.
- **Radiolabeling Reaction:** Add the tosyloxy-GSK163090 precursor dissolved in anhydrous acetonitrile to the dried [18F]fluoride complex. Heat the reaction mixture at 110°C for 15 minutes.
- **Purification:** After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative HPLC column for purification.
- **Formulation:** Collect the HPLC fraction containing [18F]GSK163090 into a sterile vial containing sterile water for injection and pass it through a sterile 0.22 μ m filter.
- **Quality Control:** Perform quality control tests for radiochemical purity, identity, molar activity, and sterility.

In Vitro Autoradiography

This protocol is for visualizing the distribution of SR-Z in brain tissue sections.

Materials:

- Frozen brain tissue sections (e.g., from a rodent model of MDD and control animals)
- [18F]GSK163090

- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Washing buffer (ice-cold)
- Phosphor imaging plates or digital autoradiography system

Procedure:

- Tissue Preparation: Thaw-mount frozen brain sections onto microscope slides.
- Pre-incubation: Pre-incubate the slides in binding buffer for 15 minutes at room temperature to rehydrate the tissue.
- Incubation: Incubate the slides in binding buffer containing [18F]GSK163090 (e.g., 0.1-0.5 nM) for 60 minutes at room temperature. For non-specific binding determination, co-incubate adjacent sections with a high concentration of a non-radiolabeled SR-Z ligand (e.g., 10 μ M unlabeled GSK163090).
- Washing: Wash the slides in ice-cold washing buffer (2 x 5 minutes) to remove unbound radiotracer.
- Drying: Quickly rinse the slides in ice-cold deionized water and dry them under a stream of cool air.
- Imaging: Expose the dried slides to a phosphor imaging plate or a digital autoradiography system.
- Analysis: Quantify the signal intensity in different brain regions and calculate specific binding by subtracting the non-specific binding from the total binding.

In Vivo PET Imaging in a Rodent Model

This protocol outlines a typical dynamic PET imaging study in rodents.

Materials:

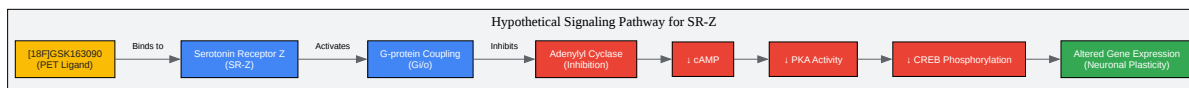
- [18F]GSK163090

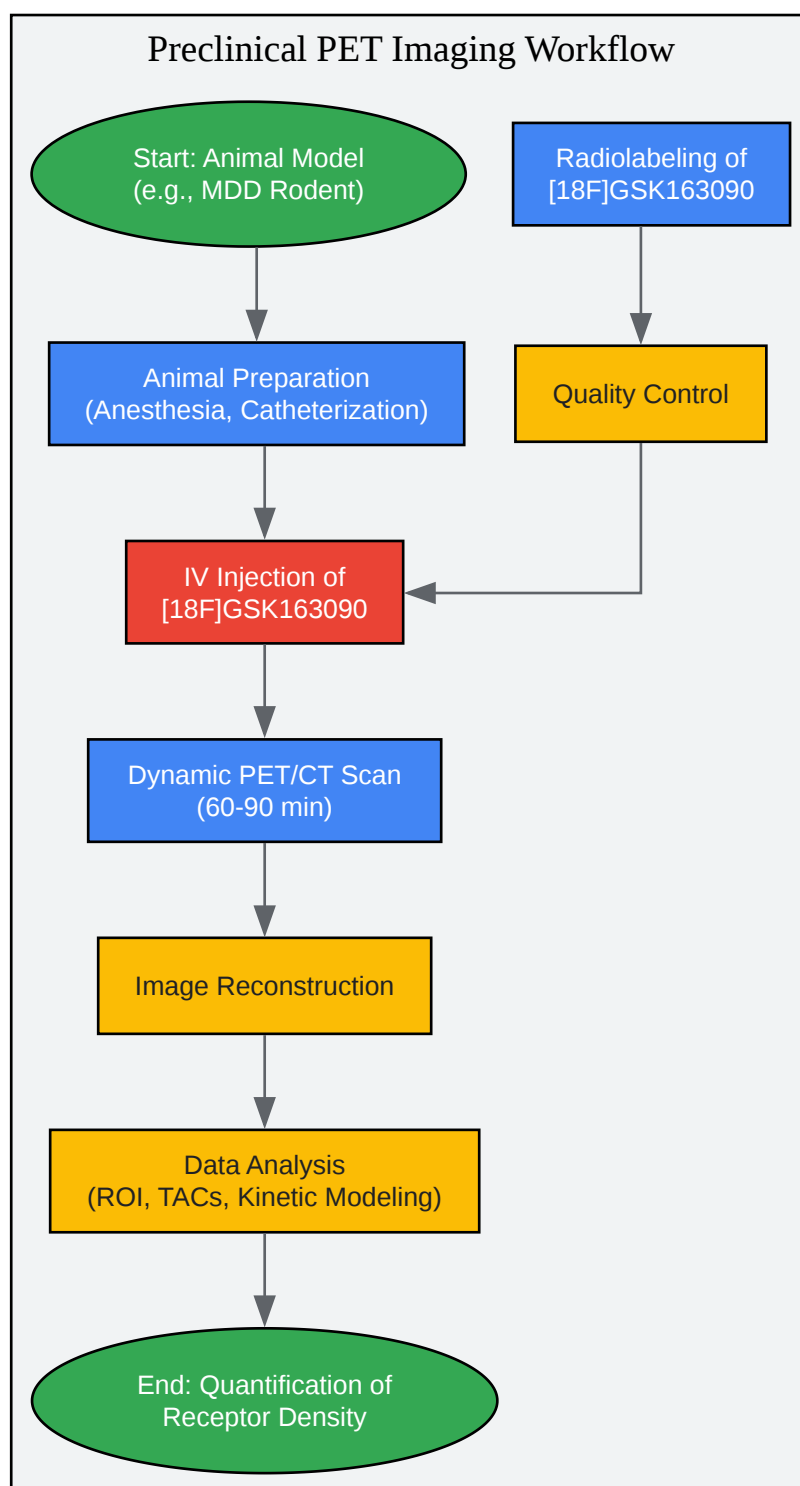
- Anesthesia (e.g., isoflurane).[1]
- Small animal PET scanner.[2]
- Animal model (e.g., rodent model of MDD and control animals)
- Saline for injection

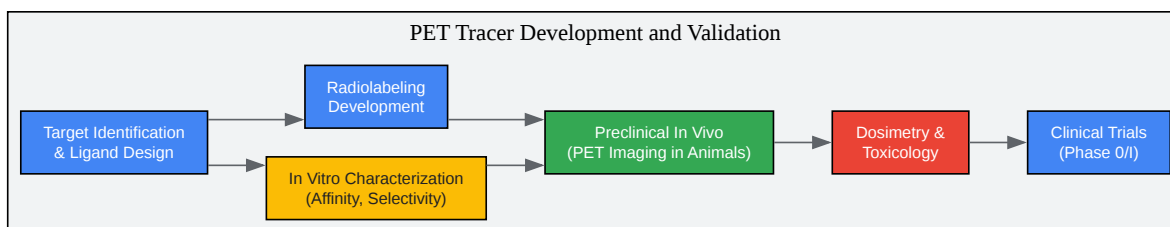
Procedure:

- Animal Preparation: Anesthetize the animal with isoflurane (e.g., 2% in oxygen).[1] Place a catheter in the lateral tail vein for radiotracer injection.
- Positioning: Position the animal in the PET scanner.
- Radiotracer Administration: Administer a bolus injection of [18F]GSK163090 (e.g., 5-10 MBq) via the tail vein catheter, followed by a saline flush.[2]
- PET Data Acquisition: Acquire dynamic PET data for 60-90 minutes.[2]
- Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
- Data Analysis:
 - Co-register the PET images with a CT or MRI scan for anatomical reference.
 - Draw regions of interest (ROIs) on the brain areas of interest (e.g., prefrontal cortex, hippocampus) and a reference region (e.g., cerebellum).
 - Generate time-activity curves (TACs) for each ROI.
 - Use appropriate kinetic modeling (e.g., simplified reference tissue model) to estimate binding parameters such as the binding potential (BPND).

Mandatory Visualizations







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